N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
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Overview
Description
N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is a chemical compound with a complex structure that includes a cyclooctyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 2-(2,4-dichlorophenyl)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-di(2-pyridylmethyl)ethane-1,2-diamine: A similar compound used as a ligand in coordination chemistry.
N,N’-di(2-fluorophenyl)ethyl]ethane-1,2-diamine: Another related compound with potential bioactive properties.
Uniqueness
N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is unique due to its specific structural features, such as the cyclooctyl group and the dichlorophenyl group
Properties
CAS No. |
627524-74-7 |
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Molecular Formula |
C18H28Cl2N2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H28Cl2N2/c19-16-9-8-15(18(20)14-16)10-11-21-12-13-22-17-6-4-2-1-3-5-7-17/h8-9,14,17,21-22H,1-7,10-13H2 |
InChI Key |
MRGXCWPGYFNITI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNCCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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